molecular formula C15H18ClNO6 B5152271 8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolin-4-ium;perchlorate

8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolin-4-ium;perchlorate

Cat. No.: B5152271
M. Wt: 343.76 g/mol
InChI Key: UGMGFAJJXGNRLW-UHFFFAOYSA-M
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Description

8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolin-4-ium;perchlorate is a complex organic compound with a unique structure that includes a pyrroloisoquinoline core

Preparation Methods

The synthesis of 8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolin-4-ium;perchlorate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloisoquinoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrroloisoquinoline core.

    Methylation and Methoxylation:

    Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the compound with perchloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolin-4-ium;perchlorate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolin-4-ium;perchlorate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: Researchers investigate the biological activity of this compound to understand its effects on cellular processes and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolin-4-ium;perchlorate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolin-4-ium;perchlorate can be compared with similar compounds such as:

    Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.

    Isoquinoline Derivatives: These compounds also have a similar core structure and are studied for their pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the perchlorate ion, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolin-4-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18NO2.ClHO4/c1-10-7-11-8-14(17-2)15(18-3)9-12(11)13-5-4-6-16(10)13;2-1(3,4)5/h7-9H,4-6H2,1-3H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMGFAJJXGNRLW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(C=C2C3=[N+]1CCC3)OC)OC.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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